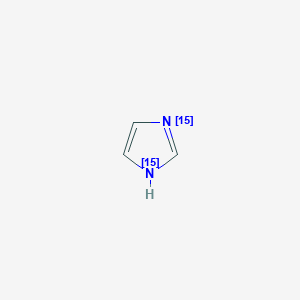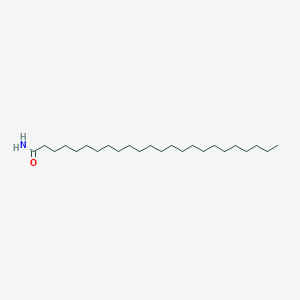
Tamoxifen nitrosocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tamoxifen nitrosocarbamate (TNC) is a novel chemical compound that has gained significant attention in the field of cancer research. TNC is a derivative of tamoxifen, a well-known drug used for the treatment of breast cancer. However, TNC has shown to be more effective than tamoxifen in inhibiting the growth of cancer cells.
作用機序
The mechanism of action of Tamoxifen nitrosocarbamate involves the inhibition of estrogen receptor (ER) signaling. ER is a protein that is overexpressed in breast cancer cells. It plays a crucial role in the growth and survival of cancer cells. This compound binds to ER and inhibits its activity, leading to the inhibition of cancer cell growth. This compound has also been shown to inhibit the activity of other proteins that are involved in cancer cell growth, such as Akt and mTOR.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to decrease the expression of genes that are involved in cancer cell growth and survival. This compound has also been shown to decrease the production of inflammatory cytokines, which play a role in the development of cancer. In addition, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for cancer cell growth.
実験室実験の利点と制限
Tamoxifen nitrosocarbamate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable and can be stored for an extended period. However, this compound has some limitations. It is a relatively new compound, and its toxicity profile is not well established. Therefore, caution should be taken when handling this compound.
将来の方向性
There are several future directions for Tamoxifen nitrosocarbamate research. One direction is to investigate the efficacy of this compound in combination with other anticancer drugs. Another direction is to study the toxicity profile of this compound in animal models. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify potential biomarkers for this compound response.
Conclusion:
In conclusion, this compound is a promising compound for the treatment of cancer. It has shown to be more effective than tamoxifen in inhibiting the growth of cancer cells. This compound works by inhibiting ER signaling and other proteins that are involved in cancer cell growth. This compound has several advantages for lab experiments, but its toxicity profile needs to be further investigated. Future research on this compound should focus on its efficacy in combination with other anticancer drugs, its toxicity profile, and its mechanism of action.
合成法
The synthesis of Tamoxifen nitrosocarbamate involves the reaction of tamoxifen with nitrosocarbamate. The reaction is carried out in the presence of a catalyst, which facilitates the formation of this compound. The yield of this compound is relatively high, and the purity can be improved by recrystallization.
科学的研究の応用
Tamoxifen nitrosocarbamate has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of breast cancer cells, prostate cancer cells, and lung cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been found to be effective in inhibiting the growth of cancer cells that are resistant to tamoxifen.
特性
| 104691-77-2 | |
分子式 |
C27H27ClN2O4 |
分子量 |
479 g/mol |
IUPAC名 |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl N-(2-chloroethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C27H27ClN2O4/c1-2-25(21-9-5-3-6-10-21)26(22-11-7-4-8-12-22)23-13-15-24(16-14-23)33-19-20-34-27(31)30(29-32)18-17-28/h3-16H,2,17-20H2,1H3/b26-25- |
InChIキー |
MVRABSBYMCPHBM-QPLCGJKRSA-N |
異性体SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCOC(=O)N(CCCl)N=O)/C3=CC=CC=C3 |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC(=O)N(CCCl)N=O)C3=CC=CC=C3 |
正規SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC(=O)N(CCCl)N=O)C3=CC=CC=C3 |
同義語 |
N-(2-chloroethyl)-N-nitroso-2-(4-(1,2-diphenylbutenyl)phenoxy)ethyl carbamate N-nitroso-DBPE-carbamate tamoxifen nitrosocarbamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)




![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)


![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)


